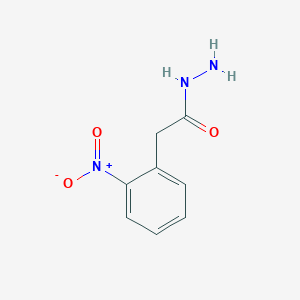

2-(2-Nitrophenyl)acetohydrazide

Description

Properties

IUPAC Name |

2-(2-nitrophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-3-1-2-4-7(6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRHPUBNFOAAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409318 | |

| Record name | 2-(2-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114953-81-0 | |

| Record name | 2-(2-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 2 Nitrophenyl Acetohydrazide

Established Synthetic Routes for 2-(2-Nitrophenyl)acetohydrazide

The primary and most well-documented method for synthesizing this compound involves the direct reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). This approach is favored for its simplicity and high efficiency.

Synthesis from Methyl 2-(2-Nitrophenyl)acetate and Hydrazine Hydrate

A straightforward and high-yielding synthesis of this compound is achieved through the hydrazinolysis of methyl 2-(2-nitrophenyl)acetate. iucr.orgresearchgate.net This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired hydrazide.

The synthesis is typically performed by dissolving methyl 2-(2-nitrophenyl)acetate in a suitable alcoholic solvent, such as methanol (B129727). iucr.orgresearchgate.net Hydrazine hydrate is then added to this solution. The reaction proceeds efficiently at room temperature with stirring for approximately 8 hours. iucr.orgresearchgate.net The progress of the reaction can be monitored to ensure the complete consumption of the starting ester. After completion, the solvent is removed under vacuum, and the product is precipitated by the addition of water. iucr.org

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Methyl 2-(2-Nitrophenyl)acetate | iucr.orgresearchgate.net |

| Reagent | Hydrazine Hydrate | iucr.orgresearchgate.net |

| Solvent | Methanol | iucr.orgresearchgate.net |

| Temperature | Room Temperature | iucr.orgresearchgate.net |

| Reaction Time | 8 hours | iucr.orgresearchgate.net |

This established method is notable for its high product yield, which has been reported to be as high as 95%. iucr.orgresearchgate.net The crude product, obtained as a solid precipitate after the addition of water, can be easily purified. iucr.org Filtration and drying of the precipitate yield the target compound. iucr.org For obtaining high-purity material suitable for further applications, such as single-crystal X-ray diffraction, the crude product can be recrystallized. A slow evaporation method using a mixture of methanol and water (2:1 ratio) has been successfully employed for growing single crystals of this compound. iucr.org

Derivatization Strategies and Synthetic Transformations of this compound

The hydrazide functional group in this compound is a versatile handle for a variety of synthetic transformations. One of the most common derivatization strategies is its reaction with aldehydes or ketones to form Schiff bases, also known as hydrazones.

Formation of Schiff Bases from this compound

The reaction of this compound with aldehydes results in the formation of N-acylhydrazones, a class of Schiff bases. This condensation reaction is a fundamental transformation used to create more complex molecules with potential applications in various fields of chemistry.

The synthesis of Schiff bases from this compound can be exemplified by the general procedure for the condensation of hydrazides with substituted aromatic aldehydes. mdpi.com The reaction typically involves mixing the hydrazide and the corresponding substituted benzaldehyde (B42025) in ethanol (B145695). mdpi.com The mixture is then heated with stirring, often at temperatures between 60-70 °C, for several hours to ensure the reaction goes to completion. mdpi.com Upon cooling, the resulting Schiff base product often precipitates from the solution and can be isolated by filtration, followed by washing with a cold solvent like ethanol and drying. mdpi.com Recrystallization from a suitable solvent, such as 2-propanol, can be performed for further purification. mdpi.com

Table 2: General Conditions for Schiff Base Formation

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Hydrazide, Substituted Aromatic Aldehyde | mdpi.com |

| Solvent | Ethanol | mdpi.com |

| Temperature | 60-70 °C | mdpi.com |

| Reaction Time | ~6 hours | mdpi.com |

| Isolation | Cooling, filtration, washing with cold ethanol | mdpi.com |

Spectroscopic Characterization of Schiff Base Products (e.g., 1H-NMR, 13C-NMR, LC-MS, Elemental Analysis)

Schiff bases derived from this compound are extensively characterized using a suite of spectroscopic and analytical techniques to confirm their molecular structures. These methods provide detailed information about the atomic connectivity and elemental composition of the newly synthesized compounds. derpharmachemica.com

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is crucial for identifying the different types of protons and their chemical environments within the molecule. For instance, in the ¹H-NMR spectrum of (E)-N'-(4-fluorobenzylidene)-2-(2-nitrophenyl)acetohydrazide, characteristic signals corresponding to the aromatic protons, the azomethine proton (HC=N), and the methylene (B1212753) protons are observed at specific chemical shifts (ppm). derpharmachemica.com The coupling patterns and integration values of these signals provide further structural confirmation. derpharmachemica.comceon.rsresearchgate.net

¹³C-NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the Schiff base gives a distinct signal in the ¹³C-NMR spectrum. derpharmachemica.comrsc.orgcopernicus.org For example, the spectrum of (E)-N'-(4-fluorobenzylidene)-2-(2-nitrophenyl)acetohydrazide shows signals for the carbonyl carbon, the imine carbon, and the various aromatic and aliphatic carbons at their expected chemical shifts. derpharmachemica.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight of the synthesized Schiff bases. derpharmachemica.com The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+), which corresponds to the molecular weight of the compound. derpharmachemica.comrsc.org

Elemental Analysis: Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula to verify the purity and composition of the synthesized Schiff base. derpharmachemica.com

A representative example of spectroscopic data for a Schiff base derived from this compound is presented in the table below.

Table 1: Spectroscopic Data for (E)-N'-(4-Fluorobenzylidene)-2-(2-nitrophenyl)acetohydrazide derpharmachemica.com

| Technique | Data |

| ¹H-NMR (400 MHz, DMSO-d6, δ ppm) | 4.01 (s, 1H), 4.43 (s, 1H), 7.24-7.24 (m, 2H), 7.53-7.53 (m, 2H), 7.68-7.69 (m, 3H), 8.04-8.04 (m, 1H), 8.11 (d, J = 69.00 Hz, 1H), 11.61 (d, J = 60.60 Hz, 1H) |

| ¹³C-NMR (400 MHz, DMSO-d6, δ ppm) | 38.24, 116.19, 125.03, 128.75, 129.59, 130.74, 131.26, 134.02, 142.47, 145.52, 149.41, 162.18, 164.63, 165.78, 171.26 |

| LC-MS (m/z) | Calculated for C₁₅H₁₂FN₃O₃: 301.2. Found: 302.2 (M+1) |

| Elemental Analysis | Anal. Calc. for C₁₅H₁₂FN₃O₃: C, 59.80; H, 4.01; N, 13.95. Found: C, 59.78; H, 4.03; N, 13.92. |

Reactions with Carbonyl Compounds to Form Hydrazone Derivatives

This compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to yield the corresponding hydrazone derivatives. researchgate.netresearchgate.netnih.gov This reaction is typically catalyzed by a few drops of acid, like hydrochloric acid, in a suitable solvent like ethanol. nih.gov The formation of the hydrazone involves the nucleophilic attack of the amino group of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net This method is a straightforward and high-yielding approach to a diverse range of hydrazone derivatives. researchgate.netnih.gov The structures of these synthesized hydrazones are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

Exploration of Heterocyclic Ring Formation

The this compound moiety serves as a valuable precursor for the synthesis of various heterocyclic compounds. nih.govresearchgate.netamazonaws.com The presence of the reactive hydrazide functional group allows for cyclization reactions with appropriate reagents to form rings such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov For instance, treatment of 2-(substituted-phenyl)acetohydrazide derivatives with carbon disulfide in the presence of a base can lead to the formation of 5-substituted-1,3,4-oxadiazole-2-thiones. nih.gov Similarly, reaction with isothiocyanates can yield thiosemicarbazide (B42300) intermediates, which can then be cyclized to form 1,2,4-triazole-3-thiones. nih.gov These heterocyclic systems are of significant interest due to their diverse chemical and biological properties. researchgate.netnih.govmdpi.com

Potential for Reduction of the Nitro Group to an Amino Group

The nitro group present in this compound can be chemically reduced to an amino group, which significantly alters the electronic properties of the molecule and opens up new avenues for further functionalization. wikipedia.orgmasterorganicchemistry.com This transformation is a key step in the synthesis of many compounds, as the resulting amino group is a versatile functional handle. jsynthchem.com

Several reagents and methods can be employed for the reduction of aromatic nitro compounds. wikipedia.org Common methods include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com It is a widely used and efficient method for nitro group reduction. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are effective in converting nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also be used for this reduction. wikipedia.org Sodium borohydride, a mild reducing agent, can reduce nitro compounds when used in conjunction with transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure selectivity. commonorganicchemistry.com The successful reduction of the nitro group to an amine can be confirmed by spectroscopic methods, such as the disappearance of the characteristic nitro group signals in the IR spectrum and the appearance of signals corresponding to the amino group.

Synthesis of Metal Complexes with Hydrazide Ligands

Hydrazides, including this compound and its derivatives, are known for their excellent coordinating capability with various metal ions. nih.govresearchgate.net The presence of multiple donor atoms (nitrogen and oxygen) in the hydrazide moiety allows them to act as versatile ligands in the formation of metal complexes. researchgate.netmocedes.org

The hydrazide ligand can coordinate to a central metal ion in several ways, acting as a bidentate or tridentate ligand. mocedes.orgsemanticscholar.org The coordination typically involves the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group, forming stable chelate rings with the metal ion. semanticscholar.org In some cases, if the hydrazide has been further modified to a Schiff base, the imine nitrogen can also participate in coordination. nih.gov The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. rsc.org The formation of these chelate rings enhances the stability of the resulting metal complexes. researchgate.netnih.gov

The design of the hydrazide ligand is crucial in determining the structure and properties of the resulting metal complex. nih.gov By introducing different substituents on the aromatic ring or by modifying the hydrazide to form various Schiff bases, the electronic and steric environment of the coordination sphere can be fine-tuned. researchgate.netnih.gov This allows for the synthesis of complexes with specific geometries and properties.

The choice of the metal ion is also a critical factor. rsc.org Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are commonly used to form complexes with hydrazide-based ligands. researchgate.netnih.govresearchgate.netresearchgate.net The coordination geometry of the final complex (e.g., octahedral, tetrahedral, or square planar) is influenced by the preferred coordination number and geometry of the selected metal ion. researchgate.netmocedes.orgnih.gov For instance, magnetic susceptibility and electronic spectral data can suggest an octahedral structure for certain cobalt(II) and nickel(II) complexes. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-Nitrophenyl)acetohydrazide, both proton and carbon-13 NMR provide definitive information about its structure.

The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to its aromatic, methylene (B1212753), and hydrazide protons. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be reliably predicted based on data from its precursors and closely related hydrazide structures. nih.govrsc.orgmdpi.com

Aromatic Protons (Ar-H): The four protons on the ortho-substituted nitrophenyl ring are expected to appear as a complex series of multiplets in the downfield region, typically between δ 7.50 and 8.20 ppm . The electron-withdrawing nature of the nitro group significantly deshields these protons. rsc.org

Methylene Protons (-CH₂-): The two protons of the methylene bridge between the phenyl ring and the carbonyl group are chemically equivalent and should produce a sharp singlet. Based on the precursor methyl 2-(2-nitrophenyl)acetate, where this signal appears at δ 4.18 ppm, a similar shift in the range of δ 3.90 to 4.20 ppm is anticipated for the hydrazide. rsc.org

Hydrazide Protons (-NH- and -NH₂): The protons on the hydrazide moiety are active in hydrogen bonding and are exchangeable with deuterium. The amide proton (-CONH-) is typically observed as a broad singlet in the far downfield region, often around δ 9.0 to 10.5 ppm . nih.gov The terminal amine protons (-NH₂) usually appear as a broader singlet further upfield, in the range of δ 4.0 to 5.0 ppm . mdpi.com

Interactive Table: Predicted ¹H-NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.50 - 8.20 | Multiplet (m) | 4H |

| Amine (-NH₂) | 4.0 - 5.0 | Broad Singlet (br s) | 2H |

| Methylene (-CH₂-) | 3.90 - 4.20 | Singlet (s) | 2H |

| Amide (-NH-) | 9.0 - 10.5 | Broad Singlet (br s) | 1H |

The ¹³C-NMR spectrum provides complementary information, identifying each unique carbon environment within the molecule. The expected chemical shifts are based on typical values for substituted aromatics and hydrazides. nih.govmdpi.comoregonstate.edu

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group is characteristically found in the downfield region of the spectrum, with an expected chemical shift in the range of δ 165 to 171 ppm . nih.govmdpi.com

Aromatic Carbons (Ar-C): The six carbons of the nitrophenyl ring will produce signals between δ 120 and 150 ppm . The carbon atom directly bonded to the nitro group (C-NO₂) is significantly deshielded and would appear at the lower end of this range, while the carbon attached to the acetyl group (C-CH₂) would also be distinct. oregonstate.edu

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate in the aliphatic region, with a predicted chemical shift around δ 40 to 45 ppm .

Interactive Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 171 |

| Aromatic (C-NO₂) | ~148 - 150 |

| Aromatic (Ar-C) | 120 - 136 |

| Methylene (-CH₂-) | 40 - 45 |

Single-crystal X-ray diffraction studies have revealed significant steric strain in the solid-state structure of this compound. nih.govresearchgate.net There is a substantial dihedral angle of 87.62° between the plane of the benzene (B151609) ring and the acetohydrazide group. nih.govresearchgate.netdoaj.org Furthermore, the nitro group is twisted out of the plane of the benzene ring by 19.3°. nih.govresearchgate.netdoaj.org

This inherent steric hindrance suggests that in solution, free rotation around the C-C single bond connecting the phenyl ring and the methylene group may be restricted. Such restricted rotation can give rise to different stable conformations, or rotamers, which could potentially be observed as separate or broadened signals in NMR spectra, particularly in variable-temperature NMR experiments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula C₈H₉N₃O₃ corresponds to a molecular weight of 195.18 Da. nih.govresearchgate.net Under electron ionization (EI), the molecule is expected to produce a molecular ion peak ([M]⁺) at m/z 195. The fragmentation pattern would likely involve characteristic losses related to the nitro and hydrazide functional groups. nih.govyoutube.com

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical, which would result in a fragment ion at m/z 149 ([M - 46]⁺). youtube.com

Loss of NO: The loss of a nitric oxide radical is another possible pathway, leading to a fragment at m/z 165 ([M - 30]⁺). nih.gov

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a typical fragmentation for carbonyl compounds. libretexts.org This could result in the formation of the 2-nitrophenylmethyl cation at m/z 136 .

Hydrazide Fragmentation: The loss of the terminal NH₂ group or the entire hydrazide moiety can also contribute to the spectrum.

Interactive Table: Predicted Mass Spectrometry Fragments (EI-MS)

| m/z | Predicted Fragment |

| 195 | [M]⁺ (Molecular Ion) |

| 165 | [M - NO]⁺ |

| 149 | [M - NO₂]⁺ |

| 136 | [C₇H₆NO]⁺ |

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like hydrazides. libretexts.org In positive-ion mode ESI-MS, the primary species observed for this compound would be the protonated molecule, [M+H]⁺ , at m/z 196 . This technique is valuable for confirming the molecular weight with minimal fragmentation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands for its key functional groups. mdpi.comvscht.czmdpi.com

N-H Stretching: The hydrazide group gives rise to multiple bands in the high-frequency region. A band for the -NH- stretch and asymmetric/symmetric stretches for the -NH₂ group are expected between 3180 and 3330 cm⁻¹ . mdpi.commdpi.com

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ), while the aliphatic C-H stretches of the -CH₂- group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ). vscht.cz

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretch is a prominent feature of the spectrum, expected in the region of 1640-1680 cm⁻¹ . mdpi.commdpi.com

N-H Bending (Amide II band): This bending vibration, coupled with C-N stretching, appears around 1580-1620 cm⁻¹ .

NO₂ Stretching: The nitro group is characterized by two strong absorptions: an asymmetric stretch typically found between 1510 and 1560 cm⁻¹ and a symmetric stretch between 1340 and 1385 cm⁻¹ .

Aromatic C=C Stretching: Vibrations from the benzene ring produce several bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydrazide (-NH, -NH₂) | N-H Stretch | 3180 - 3330 | Medium-Strong, Broad |

| Aromatic C-H | C-H Stretch | 3050 - 3100 | Weak-Medium |

| Aliphatic (-CH₂-) | C-H Stretch | 2850 - 2960 | Weak-Medium |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| Amide (-NH-) | N-H Bend (Amide II) | 1580 - 1620 | Medium-Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1510 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1385 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium, Multiple Bands |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions originating from its constituent chromophores: the nitrophenyl group and the acetohydrazide moiety. The presence of π-systems in the benzene ring and the nitro group, along with non-bonding (n) electrons on the oxygen and nitrogen atoms, gives rise to distinct electronic transitions when the molecule absorbs ultraviolet or visible light. pharmatutor.org

The primary transitions observed for this compound are π → π* and n → π*. libretexts.org

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. uzh.ch In this compound, these transitions are associated with the aromatic benzene ring and the conjugated system of the nitro group. tanta.edu.eg Aromatic systems and other unsaturated groups that absorb radiation are known as chromophores. tanta.edu.egelte.hu

n → π Transitions:* These lower-energy, and typically lower-intensity, transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms of the hydrazide group) to a π* anti-bonding orbital. pharmatutor.orguzh.ch

Elemental Analysis (CHNS/O) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample, which helps in verifying its empirical formula and purity. mt.comthermofisher.com For this compound, with the chemical formula C₈H₉N₃O₃, the theoretical elemental composition can be calculated from its molecular weight (195.18 g/mol ). nih.gov This analysis is crucial for confirming that a synthesized sample corresponds to the expected chemical structure. researchgate.net

The calculated theoretical percentages for each element are presented below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 49.23 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.65 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.53 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.59 |

| Total | 195.178 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. nih.gov This technique has been applied to this compound to elucidate its molecular conformation and the network of intermolecular interactions that govern its crystal packing. nih.gov

Crystal Data and Space Group Analysis

The crystallographic analysis of this compound (C₈H₉N₃O₃) confirms its structure and provides detailed parameters of the unit cell. nih.gov The compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules. nih.govjdigitaldiagnostics.com The specific space group was determined to be P2₁, indicating a non-centrosymmetric arrangement. nih.gov All essential crystal data are summarized in Table 2.

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₈H₉N₃O₃ | nih.gov |

| Formula Weight | 195.18 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| a (Å) | 6.6962 (5) | nih.gov |

| b (Å) | 4.9388 (4) | nih.gov |

| c (Å) | 13.3593 (12) | nih.gov |

| β (°) | 92.361 (8) | nih.gov |

| Volume (ų) | 441.43 (6) | nih.gov |

| Z | 2 | nih.gov |

| Temperature (K) | 173 | nih.gov |

| Radiation type | Cu Kα | nih.gov |

| R-factor | 0.038 | nih.gov |

Intermolecular Interactions: Hydrogen Bonding Networks (N-H...O, C-H...O) and Pi-Stacking

The stability of the crystal lattice of this compound is primarily maintained by a robust network of intermolecular hydrogen bonds. nih.gov Specifically, N-H···O hydrogen bonds are the dominant interactions, linking adjacent molecules. nih.govdoaj.org In this network, the hydrazide N-H groups act as hydrogen bond donors, while the carbonyl oxygen (O1) serves as the acceptor. nih.gov These interactions create a double-column structure that extends along the b-axis of the crystal. nih.govresearchgate.net Details of these key hydrogen bonds are provided in Table 3. While hydrogen bonds are the principal stabilizing force, there is no evidence of significant π-π stacking interactions reported in the crystal structure. nih.govnih.gov

Table 3: Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N1-H1B···O1 | 0.90 (1) | 2.21 (2) | 3.0752 (19) | 163 (2) | nih.gov |

| N2-H2···O1 | 0.85 (2) | 2.03 (2) | 2.8531 (18) | 165 (2) | nih.gov |

Dihedral Angles and Molecular Conformation in the Solid State

Furthermore, the nitro group is not coplanar with the benzene ring to which it is attached. It is twisted out of the plane by 19.3 (2)°. nih.govdoaj.org This rotation is common in ortho-substituted nitrobenzenes and is a result of steric strain.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution.

The precise three-dimensional arrangement of atoms in 2-(2-Nitrophenyl)acetohydrazide has been determined through single-crystal X-ray diffraction, providing experimental data that serves as a benchmark for theoretical models. researchgate.net In the crystalline state, the molecule exhibits specific conformational features. The dihedral angle, which describes the twist between different planes of the molecule, is a key geometric parameter.

A crucial finding is the significant twist between the benzene (B151609) ring and the acetohydrazide group. The dihedral angle between the plane of the benzene ring and the C-C(=O)-N-N plane of the acetohydrazide moiety is 87.62(8)°. researchgate.netdoaj.org Furthermore, the nitro group is not coplanar with the benzene ring, showing a twist of 19.3(2)°. researchgate.netdoaj.org These experimental values are critical for validating the accuracy of DFT-optimized geometries. Bond lengths and angles are reported to be within normal ranges. researchgate.net

Computational optimization of the molecular geometry using DFT methods, typically with basis sets like B3LYP/6-31G(d), aims to find the lowest energy conformation of the molecule. researchgate.net The calculated bond lengths, bond angles, and dihedral angles from such studies are compared with experimental X-ray diffraction data to confirm that the theoretical model accurately represents the real molecular structure. researchgate.net

| Geometric Parameter | Value (°) | Reference |

|---|---|---|

| Dihedral Angle (Benzene Ring vs. Acetohydrazide Plane) | 87.62 (8) | researchgate.netdoaj.org |

| Dihedral Angle (Nitro Group vs. Benzene Ring) | 19.3 (2) | researchgate.netdoaj.org |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. sphinxsai.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. sphinxsai.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and the electronic transport properties of a molecule. sphinxsai.com

For conjugated molecules, introducing substituent groups can tune the frontier orbital energy levels. rsc.org In this compound, the electron-withdrawing nitro group and the hydrazide moiety significantly influence the electronic distribution and the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. sphinxsai.com FMO analysis helps to identify the regions of the molecule where electrophilic or nucleophilic attacks are most likely to occur.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MEP surface visualizes the electrostatic potential, with different colors representing regions of varying electron density. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.

In this compound, the MEP map would be expected to show a large region of negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the hydrazide's N-H groups would likely exhibit positive potential. The Atoms in Molecules (AIM) theory further quantifies the electronic characteristics by analyzing the topology of the electron density to determine properties like atomic charges and the nature of chemical bonds (covalent vs. ionic). researchgate.net

Theoretical vibrational frequency calculations using DFT are often performed to complement experimental infrared (IR) and Raman spectroscopy. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum is then compared with the experimental IR spectrum. researchgate.net

A strong correlation between the predicted and experimental frequencies validates both the accuracy of the optimized geometry and the assignment of vibrational modes to specific bonds or functional groups within the molecule. nih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, typically resulting in excellent agreement with experimental data. nih.gov This analysis provides a complete assignment of the molecule's vibrational bands. nih.gov

Molecular Docking Studies in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, usually a protein receptor. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

While specific docking studies for this compound were not found in the searched literature, research on structurally similar p-nitrophenyl hydrazones provides significant insights into its potential as a ligand. chemrxiv.org These related compounds have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and H+/K+ ATPase, which are important targets for anti-inflammatory drugs. chemrxiv.orgresearchgate.net

In these studies, the ligand is docked into the active site of the target protein. The simulation identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. researchgate.net For instance, docking studies of p-nitrophenyl hydrazones in the COX-2 active site reveal crucial interactions that explain their inhibitory activity. researchgate.net

Identification of Crucial Amino Acid Residues in Substrate-Binding Pockets

While specific molecular docking studies targeting this compound are not extensively documented in publicly available literature, the methodology for identifying key amino acid interactions is well-established through computational studies of structurally similar molecules, such as p-nitrophenyl hydrazones. researchgate.netchemrxiv.org Molecular docking simulations are a primary tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a protein (receptor). researchgate.netresearchgate.net

These in-silico studies model the interactions between the ligand and the amino acid residues lining the enzyme's substrate-binding pocket. The goal is to identify which residues are critical for binding, typically through favorable interactions like hydrogen bonds, hydrophobic interactions, or pi-stacking. For instance, in studies involving p-nitrophenyl hydrazones and enzymes like Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and H+/K+ ATPase, specific amino acid residues have been identified as key for binding. chemrxiv.orgresearchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then systematically samples different conformations of the ligand within the binding site, calculating a binding energy or score for each pose. researchgate.net Analysis of the most favorable poses reveals which amino acid residues are in close contact with the ligand.

Key interactions frequently observed for similar nitro-aromatic compounds include:

Hydrogen Bonding: The hydrazide and nitro moieties of the molecule are prime candidates for forming hydrogen bonds. The -NH and -NH2 groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the oxygens of the nitro group (NO2) can act as acceptors. nih.govmdpi.com Residues like Arginine, Serine, and Glutamic acid are often implicated in such interactions. researchgate.netnih.gov

Pi-Stacking and Hydrophobic Interactions: The nitrophenyl ring can engage in pi-pi stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues such as Phenylalanine, Tyrosine, and Leucine within the binding pocket. researchgate.netnih.gov

These computational predictions provide a roadmap for experimental validation through techniques like site-directed mutagenesis, where the identified crucial amino acids are substituted to confirm their role in substrate binding and enzyme activity. nih.gov

Table 1: Potential Interacting Residues for this compound Based on Analogous Compounds

| Interaction Type | Functional Group on Ligand | Potential Amino Acid Residues (Examples) |

| Hydrogen Bond Donor | Hydrazide (-NH, -NH2) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Carbonyl (C=O), Nitro (NO2) | Arginine, Lysine, Serine, Tyrosine |

| Pi-Pi Stacking | Nitrophenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Phenyl Ring, Alkyl Chain | Leucine, Valine, Isoleucine, Alanine |

Semi-Empirical Calculations for Optical Properties (e.g., Polarizability, Hyperpolarizability)

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net The presence of both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system is a common feature of molecules with high NLO activity. documentsdelivered.com In this compound, the nitro group (NO2) acts as a strong electron-withdrawing group, which suggests the compound may exhibit interesting NLO properties.

Theoretical calculations, particularly semi-empirical and Density Functional Theory (DFT) methods, are employed to predict these properties. nih.govresearchgate.net Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). physchemres.org Hyperpolarizability is a measure of how effectively a material can generate new frequencies of light through nonlinear processes.

Computational methods like Time-Dependent Hartree-Fock (TDHF) or DFT with specific basis sets (e.g., B3LYP/6-311+G(d,p)) are used to calculate these values. documentsdelivered.comresearchgate.net The calculations determine the response of the molecule's electron cloud to an external electric field. For molecules with significant intramolecular charge transfer, such as those containing nitro groups, the calculated hyperpolarizability values can be substantial. researchgate.net

Table 2: Representative Calculated First Hyperpolarizability (β) for Similar NLO Compounds

| Compound | Computational Method | Calculated β (esu) | Reference |

| p-Nitroaniline | CAM-B3LYP/6-311++G** | 32.3 × 10⁻³⁰ | nih.gov |

| DTS(FBTTh2)2-based Derivative (MSTD7) | M06/6-31G(d,p) | 13.44 × 10⁻²⁷ | nih.gov |

| Nitro-thieno[3,2-b]thiophene-fullerene | B3LYP/6-31+G(d,p) | Significant NLO response | researchgate.net |

This table provides examples for context; values are highly dependent on the specific molecule and computational method.

Applications in Medicinal Chemistry and Pharmaceutical Research

Development of 2-(2-Nitrophenyl)acetohydrazide Derivatives as Biologically Active Agents

The versatility of the this compound core structure allows for a multitude of chemical modifications, leading to the synthesis of novel derivatives with significant therapeutic potential. Researchers have successfully synthesized and evaluated various series of these compounds, demonstrating their broad spectrum of biological activities. The inherent chemical properties of the hydrazide and nitrophenyl moieties contribute to their ability to interact with various biological targets, paving the way for the development of new classes of drugs.

Anticancer Drug Discovery

The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of this compound have shown considerable promise in this field, with studies highlighting their potent cytotoxic effects against various cancer cell lines.

One of the key mechanisms through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the proliferation and survival of cancer cells, has been identified as a significant target.

While direct studies on this compound derivatives as EGFR inhibitors are emerging, research on structurally related compounds provides strong evidence for their potential. For instance, a 2-acetamidobenzothiazole derivative demonstrated potent inhibition of EGFR kinase with an IC50 value of 0.239 µM. nih.gov This compound exhibited 94.45% inhibition of EGFR's enzymatic activity at a concentration of 100 µM, while showing significantly lower inhibition against ten other kinases, indicating a degree of selectivity. nih.gov The structural similarities between acetamido and acetohydrazide moieties suggest that this compound derivatives could also fit into the ATP-binding pocket of EGFR, thereby blocking its signaling cascade and inhibiting tumor growth. Further research has also identified 2,4′-bis-diphenylamine hydrazones bearing thiadiazole, mercaptotriazole, and mercapto-oxadiazole moieties as inhibitors of EGFR tyrosine kinase. nih.gov

The anticancer potential of this compound derivatives is further substantiated by numerous in vitro and in vivo studies demonstrating their cytotoxic activity against a range of cancer cell lines.

Four series of pyrazolobenzothiazine derivatives, which incorporate a hydrazide component, were evaluated for their anticancer activity against six different human cancer cell lines. researchgate.net Several of these compounds exhibited greater potency than the standard anticancer drug 5-fluorouracil (B62378) against human oral carcinoma (KB) cells. researchgate.net Notably, eight of the tested compounds were found to be non-toxic to normal human peripheral blood mononuclear cells, suggesting a degree of selective cytotoxicity towards cancer cells. researchgate.net

Similarly, newly synthesized coumarin-acetohydrazide derivatives have shown promising antiproliferative activity against breast (MCF-7) and pancreatic (Panc-1) cancer cell lines. rsc.org In another study, a novel pleuromutilin (B8085454) derivative incorporating a 2-(4-nitrophenyl-piperazin-1-yl)-acetyl moiety, demonstrated a potent in vivo therapeutic effect against methicillin-resistant Staphylococcus aureus (MRSA) infection in a mouse thigh infection model and a systemic infection model. nih.gov While this study focused on antibacterial activity, the low toxicity profile, with an LD50 of 3764.49 mg/kg in mice, suggests potential for broader therapeutic applications. nih.gov

| Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrazolobenzothiazine derivatives | Human Oral Carcinoma (KB) | More active than 5-fluorouracil | researchgate.net |

| Pyrazolobenzothiazine derivatives | Human Breast Carcinoma (MCF-7) | Evaluated | researchgate.net |

| Pyrazolobenzothiazine derivatives | Human Alveolar Adenocarcinoma (A549) | Evaluated | researchgate.net |

| Pyrazolobenzothiazine derivatives | Liver Carcinoma (Hep-G2) | Evaluated | researchgate.net |

| Pyrazolobenzothiazine derivatives | Human Gastric Carcinoma (SGC-7901) | Evaluated | researchgate.net |

| Pyrazolobenzothiazine derivatives | Human Colon Carcinoma (S1) | Evaluated | researchgate.net |

| Coumarin-acetohydrazide derivatives | Breast Cancer (MCF-7) | IC50 of 0.73 µM (compound 4f) | rsc.org |

| Coumarin-acetohydrazide derivatives | Pancreatic Cancer (Panc-1) | IC50 of 0.84 µM (compound 4f) | rsc.org |

| 2-Acetamidobenzothiazole derivative | Non-small lung cancer, colon cancer | More potent than erlotinib | nih.gov |

Antimicrobial Agent Development (Antibacterial, Antifungal)

The rise of antimicrobial resistance necessitates the urgent development of new antimicrobial agents. Derivatives of this compound have demonstrated significant potential in this area, exhibiting activity against a broad range of bacterial and fungal pathogens.

Derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the core molecule have allowed for the fine-tuning of their activity spectrum.

A novel pleuromutilin derivative containing a 2-(4-nitrophenyl-piperazin-1-yl)-acetyl group exhibited excellent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a notorious Gram-positive pathogen. nih.gov This compound, NPDM, was found to be a potent bactericidal agent against MRSA, inducing time-dependent growth inhibition. nih.gov In vivo studies further confirmed its efficacy, showing a better therapeutic effect than the reference drug tiamulin (B153960) in mouse infection models. nih.gov

Furthermore, a study on ethanolamine (B43304) derivatives, which can be conceptually related to acetohydrazides, showed promising antibacterial activity against a panel of both Gram-positive (Escherichia faecalis, Staphylococcus aureus, S. agalactiae, S. epidermidis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria, with minimum inhibitory concentrations (MIC) as low as 6.3 μM for some derivatives. nih.gov Research on novel dual bacterial DNA topoisomerase II inhibitors also highlighted compounds with potent activity against various Gram-positive and Gram-negative species, including ciprofloxacin-resistant strains. plos.org

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pleuromutilin derivative (NPDM) | MRSA (Gram-positive) | Potent bactericidal agent | nih.gov |

| Ethanolamine derivatives | E. faecalis (Gram-positive) | As low as 6.3 µM | nih.gov |

| Ethanolamine derivatives | S. aureus (Gram-positive) | As low as 6.3 µM | nih.gov |

| Ethanolamine derivatives | E. coli (Gram-negative) | As low as 6.3 µM | nih.gov |

| Ethanolamine derivatives | P. aeruginosa (Gram-negative) | As low as 6.3 µM | nih.gov |

| N-linked piperazine (B1678402) series | S. aureus (Gram-positive) | Dual-targeting activity against DNA gyrase and topoisomerase IV | plos.org |

| N-linked piperazine series | E. coli (Gram-negative) | Dual-targeting activity against DNA gyrase and topoisomerase IV | plos.org |

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, pose a significant threat to immunocompromised individuals.

A series of azole-based acetohydrazide derivatives of cinnamaldehyde (B126680) were synthesized and showed tremendous antifungal potential against fluconazole-susceptible and resistant clinical isolates of Candida albicans. nih.gov Mechanism of action studies revealed that these compounds induce apoptosis in C. albicans. nih.gov Another study on 2-chloro-N-phenylacetamide demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida spp., with MIC values ranging from 128 to 256 µg/mL. nih.govscielo.br This compound was effective in inhibiting biofilm formation and disrupting preformed biofilms. nih.govscielo.br

Research on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones also reported antifungal activity against Lomentospora prolificans and Cryptococcus neoformans, with some compounds exhibiting low MIC values and causing damage to the fungal cell surface. biorxiv.org

Anti-inflammatory and Analgesic Properties

The potential of hydrazide-hydrazones, including derivatives of this compound, as anti-inflammatory and analgesic agents has been investigated through various preclinical models.

The carrageenan-induced paw edema model is a standard and widely used method for evaluating acute anti-inflammatory activity. slideshare.netyoutube.com In this test, an inflammatory agent, carrageenan, is injected into the paw of a test animal, typically a rat, causing localized inflammation and swelling (edema). slideshare.netyoutube.com The volume of the paw is measured over time to quantify the extent of the edema. slideshare.net The effectiveness of a potential anti-inflammatory drug is determined by its ability to reduce this swelling compared to a control group. slideshare.netresearchgate.net Studies have shown that certain compounds can significantly inhibit carrageenan-induced paw edema, with some demonstrating efficacy comparable to standard drugs like indomethacin. nih.govnih.gov

The hot-plate test is a common method for assessing the central analgesic (pain-relieving) properties of a compound. This test measures the reaction time of an animal, such as a mouse, when placed on a heated surface. An increase in the time it takes for the animal to show a pain response (e.g., licking its paws or jumping) indicates an analgesic effect. Research has demonstrated that some compounds can significantly extend the pain threshold in a dose-dependent manner in the hot-plate test. nih.gov

Table 1: In-vivo Anti-inflammatory and Analgesic Evaluation

| Test Model | Parameter Measured | Observation | Significance |

|---|---|---|---|

| Carrageenan-induced Paw Edema | Reduction in paw volume | Significant inhibition of edema formation. nih.govnih.gov | Indicates potent anti-inflammatory properties. |

| Hot-Plate Test | Increased pain reaction time | Dose-dependent increase in pain threshold. nih.gov | Suggests central analgesic activity. |

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. youtube.com The enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. capes.gov.br Inhibition of the COX enzymes, particularly COX-2, is a major mechanism of action for many anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs). youtube.comcapes.gov.br

Research has explored the potential of various compounds to inhibit COX-2. nih.govnih.gov Studies have shown that both genetic deletion and pharmacological inhibition of COX-2 can lead to a reduction in inflammatory responses and associated tissue damage. nih.gov The ability of a compound to selectively inhibit COX-2 over COX-1 is a desirable characteristic, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. capes.gov.br

Antituberculosis and Antileprotic Research

Some derivatives of this compound have been investigated for their potential as antituberculosis agents. For instance, Schiff bases derived from 4-amino-1,2,4-triazole-3-thione, which can be synthesized from precursors related to acetohydrazides, have been screened against Mycobacterium tuberculosis. nih.gov One particular derivative demonstrated significant inhibition, suggesting its potential as a lead compound for the development of new antituberculosis drugs. nih.gov

Antidepressant Research

The search for novel antidepressant agents has led to the exploration of various chemical scaffolds, including those containing nitrogen heterocyclic moieties. nih.gov Phenylacetamide derivatives, which share a structural relationship with this compound, have been synthesized and evaluated for their antidepressant potential. nih.gov In preclinical studies using models like the forced swim test, some of these compounds have exhibited significant antidepressant activity, with the most potent derivatives showing better or comparable effects to standard drugs such as moclobemide, imipramine, and fluoxetine. nih.gov

Role as Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds

Beyond its own potential biological activities, this compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems with proven pharmacological relevance.

Precursors for Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, 1,2,4-Triazoles, Benzimidazoles)

The hydrazide functional group in this compound is a key reactive site that allows for its conversion into various five-membered heterocyclic rings.

1,3,4-Oxadiazoles: These heterocycles are known for their wide range of biological activities and are considered important bioisosteres of amides and esters in drug design. nih.gov The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from hydrazides like this compound. rsc.org Various synthetic methods have been developed for this transformation, including tandem reactions involving carbene transfer. nih.gov

1,2,4-Triazoles: The 1,2,4-triazole (B32235) nucleus is a core component of many established drugs and possesses a broad spectrum of pharmacological activities. frontiersin.org The synthesis of 1,2,4-triazoles can be accomplished through several routes starting from acid hydrazides. ijsr.netscispace.com For example, the reaction of an acetohydrazide with an isothiocyanate can lead to the formation of a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a 1,2,4-triazole-3-thione. nih.gov

Benzimidazoles: The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, found in numerous clinically used drugs with diverse activities. nih.gov The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with various reagents. researchgate.net While not a direct precursor in the most common methods, derivatives of this compound can be conceptually linked to the synthesis of complex benzimidazole-containing molecules. For instance, 2-(2-nitrophenyl)-1H-benzimidazole itself has been studied for its interaction with DNA. nih.gov The synthesis of certain benzimidazole derivatives can involve the condensation of a diamine with a nitro-substituted aldehyde or acid, highlighting the utility of the nitrophenyl moiety. nih.govrsc.org

Table 2: Heterocyclic Systems Derived from this compound Precursors

| Heterocyclic System | General Synthetic Approach | Pharmacological Relevance |

|---|---|---|

| 1,3,4-Oxadiazoles | Cyclodehydration of diacylhydrazines. rsc.org | Bioisosteres of amides/esters, broad biological activities. nih.gov |

| 1,2,4-Triazoles | Reaction with isothiocyanates followed by cyclization. nih.gov | Antifungal, antiviral, and other therapeutic applications. frontiersin.org |

| Benzimidazoles | Condensation of o-phenylenediamines with aldehydes/acids. nih.govrsc.org | Antiulcer, antihypertensive, antibacterial activities. nih.gov |

Investigation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, these investigations have been pivotal in identifying the key structural features necessary for eliciting specific biological responses. By systematically altering different parts of the molecule, researchers can map out the pharmacophore—the essential arrangement of functional groups responsible for the desired activity.

Furthermore, SAR analysis of related p-nitrophenyl hydrazones has been explored for developing multi-target anti-inflammatory agents. These studies help in understanding how modifications to either the hydrazine (B178648) or the aldehyde ring of hydrazone derivatives can influence their inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Impact of Substituents on Biological Activity

The nature and position of substituents on the aromatic ring and other parts of the this compound framework profoundly influence the compound's biological profile. The nitro group (NO₂) itself is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule, often playing a dual role as both a pharmacophore and a potential toxicophore.

In the development of novel herbicides based on the N-nitrophenyl structure, two series of derivatives, designated Type-A and Type-B, were synthesized and evaluated for their ability to inhibit the AHAS enzyme and their herbicidal effects on various plant species. The results clearly demonstrated that Type-B compounds, which possess specific structural features, exhibited significantly improved inhibitory activity against the AHAS enzyme compared to Type-A compounds. For instance, several Type-B compounds displayed potent herbicidal activity against Sorghum sudanense, with EC₅₀ values reaching as low as 5.0 mg/L. The superior performance of Type-B compounds was attributed to key structural differences, including a distinct orthogonal bend at the N-nitro amide group and a planar relationship between a secondary phenyl ring and the connecting bridge.

The table below summarizes the inhibitory and herbicidal activities of representative N-nitrophenyl derivatives, illustrating the impact of structural modifications.

| Compound Type | Target Enzyme | Inhibitory Activity (IC₅₀, µM) | Herbicidal Activity vs. Sorghum sudanense (EC₅₀, mg/L) |

|---|---|---|---|

| Type-A | AHAS | Generally Higher (Less Potent) | Variable |

| Type-B | AHAS | 25-177 | As low as 5.0 |

Toxicity Studies of Synthesized Compounds

The evaluation of toxicity is a critical step in the development of any new chemical entity intended for biological application. For compounds derived from this compound, toxicity assessments focus on the contributions of the hydrazine moiety and the nitroaromatic ring.

The hydrazine functional group is known to exhibit toxicity through various mechanisms. In vitro studies on hydrazine derivatives have demonstrated that they can induce toxicity in primary hepatocytes by decreasing mitochondrial activity, increasing the leakage of lactate (B86563) dehydrogenase (LDH), and depleting levels of reduced glutathione (B108866) (GSH). nih.gov One proposed mechanism for this toxicity is the induction of oxidative stress. nih.gov The formation of hydrazones by reacting the hydrazine moiety can sometimes lead to reduced toxicity compared to the parent hydrazide. nih.gov

The nitro group also contributes significantly to the toxicological profile. While essential for the biological activity of many compounds, it can be metabolically reduced to form reactive intermediates that cause cellular damage. nih.gov This dual nature means the nitro group can be considered both a pharmacophore and a toxicophore. nih.gov Compounds containing the 4-nitrophenylhydrazine (B89600) structure have been noted for their potential to be mutagenic and may be toxic upon ingestion. nih.gov General safety information for related compounds like 4-nitrophenylhydrazine hydrochloride indicates it is harmful if swallowed or in contact with skin. nih.gov

Therefore, the toxicological assessment of novel this compound derivatives requires a careful balance between optimizing biological activity and minimizing adverse effects associated with its core structural components.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-(2-nitrophenyl)acetohydrazide and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. hilarispublisher.com The resulting complexes are then isolated and purified. A variety of analytical techniques are employed to determine the structure and properties of these newly formed compounds.

Researchers have successfully synthesized a range of transition metal complexes with derivatives of acetohydrazide. These include complexes with VO(II), Cu(II), Ni(II), Co(II), Mn(II), Fe(III), Ru(III), Zn(II), and UO2(II). researchgate.netresearchgate.net The synthesis often involves reacting the ligand with metal salts like chlorides or acetates. nih.govredalyc.org The resulting complexes often have a 1:2 metal-to-ligand stoichiometric ratio. nih.gov

Spectroscopic methods are crucial for elucidating the structure of these metal complexes.

UV-Vis Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex. For instance, the UV-Vis spectra of some acetohydrazide complexes show bands corresponding to n-π* and π-π* transitions. nih.gov The appearance of new bands in the complexes, which are not present in the free ligand, can indicate charge transfer from the ligand to the metal ion. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups involved in coordination. Shifts in the vibrational frequencies of key groups in the ligand upon complexation provide evidence of bonding to the metal ion. For example, a shift in the C=O (carbonyl) and N-H (amine) stretching frequencies of the acetohydrazide moiety indicates their involvement in coordination. hilarispublisher.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.netnih.gov

¹H-NMR and ¹³C-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation confirm the coordination to the metal ion. rsc.orgchemijournal.com

Electron Spin Resonance (ESR) Spectroscopy: ESR is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and VO(II), providing information about the electronic environment of the metal ion and the geometry of the complex.

Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which in turn helps in understanding their electronic structure and geometry. libretexts.org For example, magnetic moment values can distinguish between high-spin and low-spin complexes and can suggest the geometry of the complex. For instance, octahedral Ni(II) complexes are expected to be paramagnetic. chemijournal.com The magnetic susceptibility of paramagnetic materials typically increases as the temperature decreases. libretexts.org

Molar conductance measurements in a suitable solvent are used to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net Low molar conductance values suggest that the complexes are non-electrolytes, indicating that the anions are coordinated to the metal ion. researchgate.netnih.gov Conversely, higher molar conductance values suggest an electrolytic nature, where the anions are not part of the coordination sphere. researchgate.net

Based on the collective data from spectroscopic, magnetic, and conductance studies, the geometries of the metal complexes can be proposed. Common geometries for these types of complexes include octahedral, square planar, and tetrahedral. researchgate.netresearchgate.net For example, many acetohydrazide complexes with transition metals have been proposed to have octahedral geometries. nih.govchemijournal.comresearchgate.net In some cases, distorted geometries, such as tetragonally distorted octahedral for Cu(II) complexes, are observed. nih.gov

Table 1: Proposed Geometries of Various Metal Complexes

| Metal Ion | Proposed Geometry |

|---|---|

| Co(II) | Octahedral nih.gov, Square Planar redalyc.org |

| Ni(II) | Octahedral chemijournal.comnih.gov |

| Cu(II) | Octahedral nih.gov, Tetragonally Distorted Octahedral nih.gov, Square Planar redalyc.org |

| Fe(III) | Octahedral researchgate.net |

| Mn(II) | Octahedral researchgate.net |

| VO(II) | Octahedral researchgate.net |

| Zn(II) | Octahedral researchgate.net |

Biological Activities of Metal Complexes

Metal complexes of this compound and its derivatives have shown promising biological activities. It is often observed that the metal complexes exhibit enhanced biological activity compared to the free ligand. redalyc.orgresearchgate.net This enhancement can be attributed to the synergy between the metal ion and the ligand. mdpi.com These complexes have been screened for various biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov For instance, some nickel(II) hydrazone complexes have shown significant antibacterial activity. nih.gov The mechanism of action is thought to involve the bioreduction of the nitro group, which can lead to the formation of free radicals that are toxic to cells. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| VO(II) complexes |

| Cu(II) complexes |

| Ni(II) complexes |

| Co(II) complexes |

| Mn(II) complexes |

| Fe(III) complexes |

| Ru(III) complexes |

| Zn(II) complexes |

| UO2(II) complexes |

| 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate (B1144303) |

| 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzylidene)-2-(p-tolyl- amino)acetohydrazide |

| 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide |

| 2-anilino-N[(1E)(2-hydroxyphenyl)methylene] acetohydrazide |

| 2-(4-bromophenylamino)acetohydrazide |

| 2,4-dinitrophenylhydrazine |

| N'-Benzylideneacethydrazide |

| 2-hydroxy naphthaldehyde-2-pyridylhydrazone |

| 2-(4-nitrophenyl)-1H-benzimidazole |

| 2-hydroxy-4,5-dimethylacetophenone hydrazones |

| 3,5-dinitrobenzoate |

| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 4-((2-hydroxybenzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide |

| 2-((3-cyno-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine 2yl) oxy)acetohydrazide |

| 2-mercapto-3-phenylquinazolin-4(3H)-one |

| 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate |

| 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide |

| 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide |

| 2-anilino-N[(1E)(2-hydroxyphenyl)methylene] acetohydrazide |

| 2-(4-bromophenylamino)acetohydrazide |

| 2,4-dinitrophenylhydrazine |

| N'-Benzylideneacethydrazide |

| 2-hydroxy naphthaldehyde-2-pyridylhydrazone |

| 2-(4-nitrophenyl)-1H-benzimidazole |

| 2-hydroxy-4,5-dimethylacetophenone hydrazones |

| 3,5-dinitrobenzoate |

| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 4-((2-hydroxybenzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide |

| 2-((3-cyno-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine 2yl) oxy)acetohydrazide |

| 2-mercapto-3-phenylquinazolin-4(3H)-one |

| 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzylidene)-2-(p-tolyl- amino)acetohydrazide |

| 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide |

| 2-anilino-N[(1E)(2-hydroxyphenyl)methylene] acetohydrazide |

| 2-(4-bromophenylamino)acetohydrazide |

| 2,4-dinitrophenylhydrazine |

| N'-Benzylideneacethydrazide |

| 2-hydroxy naphthaldehyde-2-pyridylhydrazone |

| 2-(4-nitrophenyl)-1H-benzimidazole |

| 2-hydroxy-4,5-dimethylacetophenone hydrazones |

| 3,5-dinitrobenzoate |

| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 4-((2-hydroxybenzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide |

| 2-((3-cyno-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine 2yl) oxy)acetohydrazide |

| 2-mercapto-3-phenylquinazolin-4(3H)-one |

Enhanced Antimicrobial and Antifungal Activity of Complexes compared to Ligand

A significant body of research demonstrates that the biological activity of hydrazone-based ligands can be substantially enhanced upon chelation with metal ions. This principle is widely attributed to Overtone's concept and Tweedy's chelation theory. According to the chelation theory, the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the entire chelate ring. This process increases the lipophilic nature of the central metal atom, making the complex more soluble in the lipid layer of cell membranes and facilitating its penetration into the microorganism.

Once inside the cell, the metal complex can disrupt critical cellular processes more effectively than the free ligand. The metal ion itself can become a more potent antimicrobial agent, as the complexed form may interfere with the normal functioning of metalloenzymes or disrupt cellular respiration by blocking essential enzymatic sites.

While direct studies on the antimicrobial activity of this compound metal complexes are not extensively documented in the reviewed literature, research on structurally similar hydrazone and acetohydrazide complexes provides strong evidence for this enhancement effect. For instance, studies on metal complexes of ligands derived from the condensation of acetohydrazides with various aldehydes, including those with nitro-phenyl moieties, consistently show that the resulting complexes possess greater antimicrobial and antifungal potency than the free ligands. ekb.egnih.gov

For example, research on VO(II), Cu(II), Ni(II), and other transition metal complexes with a hydrazone ligand containing a nitrophenyl group (N-(hydroxy-4-((4-nitrophenyl)diazenyl) benzylidene)-2-(phenylamino)Acetohydrazide) demonstrated varied but often enhanced activity against bacteria like E. coli and B. subtilis, and the fungus Aspergillus Niger. ekb.eg In one such study, the Fe(III) complex showed the highest antifungal activity, while the Ru(III) complex was most effective against E. coli. ekb.eg This highlights that the type of metal ion plays a crucial role in the specific spectrum of biological activity.

Similarly, other studies on acetohydrazide derivatives have shown that their metal complexes can exhibit antifungal activity comparable to or even exceeding that of standard drugs like fluconazole. nih.gov The general consensus is that chelation prevents the metal ion from being deactivated by binding to other cellular components, thereby enhancing its antimicrobial efficacy. nih.govnih.gov

Table 1: Example of Antimicrobial Activity of a Hydra-zone Ligand and its Metal Complexes This table illustrates the principle of enhanced activity in complexes. The data is from a study on N-(hydroxy-4-((4-nitrophenyl)diazenyl) benzylidene)-2-(phenylamino)Acetohydrazide, a related compound.

| Compound | Antifungal Activity (Inhibition Zone in mm) vs. Aspergillus Niger | Antibacterial Activity (Inhibition Zone in mm) vs. E. coli | Antibacterial Activity (Inhibition Zone in mm) vs. B. subtilis |

|---|---|---|---|

| Ligand (H2L) | 14 | 11 | 13 |

| Co(II) Complex | 18 | 14 | 15 |

| Ni(II) Complex | 16 | 13 | 14 |

| Cu(II) Complex | 17 | 15 | 16 |

| Fe(III) Complex | 22 | 16 | 19 |

| Ru(III) Complex | 19 | 17 | 18 |

Data is representative from studies on similar compounds to illustrate the principle. ekb.eg

In silico Studies on Metal Complexes (e.g., SARS-CoV-2 Inhibition)

In the modern drug discovery pipeline, in silico techniques, particularly molecular docking, serve as a powerful tool for rapidly screening large libraries of compounds for potential therapeutic activity. europeanreview.org This computational approach predicts the binding affinity and interaction patterns between a ligand (the potential drug) and a biological target, typically a protein or enzyme critical to a pathogen's life cycle. nih.govnih.gov For viruses like SARS-CoV-2, key enzymatic targets include the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which are essential for viral replication. europeanreview.orgrsc.org

The process involves creating a 3D model of the target protein's active site and computationally "docking" potential inhibitor molecules into it. The software then calculates a binding energy score, which indicates the strength of the interaction. europeanreview.org A lower (more negative) binding energy suggests a more stable and favorable interaction, identifying the compound as a promising candidate for further experimental validation. europeanreview.orgnih.gov

While specific in silico studies targeting metal complexes of this compound against SARS-CoV-2 have not been reported in the available literature, the methodology is well-established for screening other compound classes, including natural products and existing drugs. europeanreview.orgnih.govscispace.com These studies have successfully identified novel inhibitors by screening thousands of molecules against targets like the SARS-CoV-2 Mpro. nih.gov

Given the enhanced biological activities observed in metal complexes of related hydrazide ligands, the metal complexes of this compound represent a promising, yet unexplored, class of compounds for such in silico screening. The coordination of a metal ion alters the three-dimensional shape, charge distribution, and lipophilicity of the parent ligand, potentially leading to novel and strong interactions with the active site of viral enzymes like Mpro. A hypothetical in silico study would involve:

Modeling: Obtaining the 3D crystal structure of the target enzyme (e.g., SARS-CoV-2 Mpro, PDB ID: 6Y2E). nih.gov

Ligand Preparation: Building the 3D structures of various metal complexes of this compound.

Molecular Docking: Virtually screening these complexes against the enzyme's active site to predict binding modes and calculate binding energies.

Analysis: Comparing the binding energies and interactions of the complexes to known inhibitors and the free ligand to identify candidates that may form stable, inhibitory bonds with key amino acid residues in the active site.

Such a study could rapidly assess the potential of these complexes as antiviral agents, guiding future synthetic efforts and experimental assays.

Analytical Applications and Sensing

Use in Detection and Quantification of Aldehydes and Ketones

There is currently no available scientific literature detailing the application of 2-(2-Nitrophenyl)acetohydrazide for the detection and quantification of aldehydes and ketones.

Specific colorimetric methods employing this compound for the detection of aldehydes and ketones have not been reported in published research.

Future Research Directions and Translational Potential

Design and Synthesis of Novel 2-(2-Nitrophenyl)acetohydrazide Derivatives with Enhanced Bioactivity

The core of advancing the therapeutic potential of this compound lies in the design and synthesis of novel derivatives with superior biological activity. The hydrazide functional group is a known pharmacophore that has been extensively studied for its coordinating capability. nih.govresearchgate.net The synthesis of new derivatives often involves the condensation of the primary hydrazide with various aldehydes or ketones to form hydrazones, a class of compounds known for a wide spectrum of biological activities. nih.govmdpi.com

Future synthetic strategies will likely focus on modifying the 2-nitrophenyl ring and the hydrazide moiety to enhance efficacy and selectivity. For instance, introducing different substituents on the phenyl ring could modulate the compound's electronic properties and steric profile, potentially leading to stronger interactions with biological targets. Similarly, derivatization at the terminal nitrogen of the hydrazide can yield a diverse library of compounds.

Researchers have successfully synthesized novel hydrazide-hydrazones and evaluated their biological activities. nih.gov For example, the synthesis of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides has yielded compounds with notable cytotoxicity against human cancer cell lines. nih.gov This approach of creating hybrid molecules by combining the this compound scaffold with other pharmacologically active motifs could lead to the development of potent and selective therapeutic agents. The synthesis typically involves reacting the parent hydrazide with a suitable aldehyde in a solvent like methanol (B129727) at room temperature. mdpi.com

Table 1: Examples of Synthesized Hydrazide Derivatives and their Potential

| Derivative Class | Synthetic Approach | Potential Bioactivity |

| Hydrazide-hydrazones | Condensation of hydrazide with aldehydes/ketones | Antitumor, Antimicrobial, Anti-inflammatory nih.gov |

| N-substituted derivatives | Alkylation or acylation of the terminal nitrogen | Enhanced target specificity and potency |